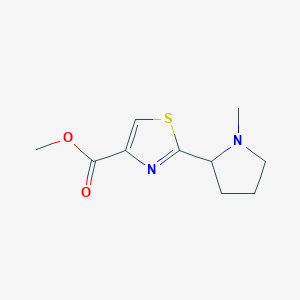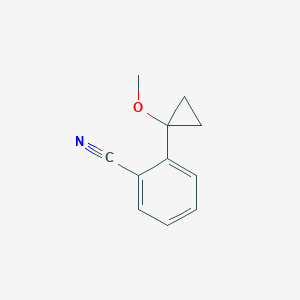
5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of triazoles, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate linear compounds. One common method is the reaction of aromatic aldehydes, malonitrile, and phenylhydrazine in a tandem Knoevenagel-cyclocondensation reaction. This reaction is often carried out in water and ethanol at room temperature, making it an effective one-pot, three-component synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using catalysts to increase yield, and employing continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the difluorophenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines or other reduced forms, and substitution reactions can result in various substituted triazoles.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it has been shown to target bacterial enzymes, disrupting their function and leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: This compound shares structural similarities and has been studied for its antimicrobial properties.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds have shown promising therapeutic roles as antibacterial, antifungal, and anti-inflammatory agents.
5-Amino-3-[(3,4-difluorophenyl)sulfanyl]-2-methylbenzenesulfonamide: Another structurally related compound with potential biological activities.
Uniqueness
What sets 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole apart is its unique combination of the triazole ring and the difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H6F2N4 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
5-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6F2N4/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI-Schlüssel |
SGMSOQLENABKBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)


![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)






